molecular formula C18H20N4O2S B2644797 8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione CAS No. 1164542-54-4

8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

Cat. No.: B2644797
CAS No.: 1164542-54-4
M. Wt: 356.44
InChI Key: ZWJUTBDHZFHMLK-SNAWJCMRSA-N
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Description

8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione is a purine-2,6-dione derivative with substitutions at positions 3, 7, and 8. The core structure is characterized by:

  • Position 3: Methyl group.
  • Position 7: 4-Methylbenzyl (p-tolylmethyl) group.
  • Position 8: (E)-but-2-enylsulfanyl group (a sulfur atom linked to a trans-configured butene chain).

Properties

IUPAC Name

8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-4-5-10-25-18-19-15-14(16(23)20-17(24)21(15)3)22(18)11-13-8-6-12(2)7-9-13/h4-9H,10-11H2,1-3H3,(H,20,23,24)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJUTBDHZFHMLK-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCSC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CSC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the but-2-enylsulfanyl group and the 4-methylphenylmethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural features and reported activities of the target compound with analogs from the literature:

Compound Name / Identifier Substituents Molecular Weight (g/mol) Reported Activity Key Differences vs. Target Compound
Target Compound 3-Me; 7-(4-methylbenzyl); 8-(E-but-2-enylsulfanyl) ~386.5 (estimated) Not explicitly reported (inference: PDE/CK2 inhibition)
Linagliptin () 3-Me; 7-but-2-ynyl; 8-(3R-aminopiperidin-1-yl); 1-(4-methylquinazolin-2-yl) 472.2 DPP-4 inhibitor; long half-life (>100 h) 8-position: aminopiperidine; 7-position: butynyl
8-[(4-chlorobenzyl)sulfanyl]-3-Me-7-(2-Me-allyl) () 3-Me; 7-(2-methylprop-2-enyl); 8-(4-Cl-benzylsulfanyl) ~416.9 Not reported 8-position: chlorobenzyl; 7-position: smaller alkenyl
8-(3-hydroxypropylsulfanyl)-7-(2-methoxyethyl) () 3-Me; 7-(2-methoxyethyl); 8-(3-hydroxypropylsulfanyl) ~355.4 Not reported 8-position: polar hydroxypropyl; 7-position: methoxyethyl
Pan-PDE inhibitor 145 () 7,8-disubstituted purine-2,6-dione (specific groups undisclosed) Pan-PDE inhibition; anti-fibrotic effects Likely bulkier 7,8 substituents
CK2 inhibitor () 8-hydrazinyl; 7-phenoxypropyl; 3-Me CK2 inhibition (IC50 = 8.5 μM) 8-position: hydrazine; 7-position: phenoxypropyl

Key Comparative Findings

Substituent Impact on Pharmacokinetics
  • Linagliptin: The 8-position aminopiperidine and 7-position butynyl groups contribute to its long half-life (>100 h) and renal sparing excretion (85% fecal elimination) .
  • Compound : The 4-chlorobenzylsulfanyl group increases lipophilicity compared to the target’s butenylsulfanyl, which could enhance tissue penetration but reduce solubility .
Solubility and Bioavailability
  • Compound : The 3-hydroxypropylsulfanyl group introduces polarity, improving aqueous solubility compared to the target’s butenylsulfanyl. However, the target’s 4-methylbenzyl group at position 7 may enhance membrane permeability due to moderate lipophilicity .

Biological Activity

The compound 8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione , known by its CAS number 317840-25-8, belongs to a class of purine derivatives that have garnered attention for their potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C18H22N4O2SC_{18}H_{22}N_4O_2S with a molecular weight of approximately 358.5 g/mol. The structure features a purine base with various substituents that may influence its biological activity.

Physical Properties

PropertyValue
Molecular Weight358.5 g/mol
CAS Number317840-25-8
SolubilitySoluble in DMSO
StabilityStable under normal conditions

Antioxidant Activity

Research indicates that compounds similar to 8-[(E)-but-2-enyl]sulfanyl derivatives exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in cellular environments.

Anticancer Properties

Several studies have suggested that purine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Enzyme Inhibition

8-[(E)-but-2-enyl]sulfanyl derivatives have been researched for their potential to inhibit specific enzymes involved in metabolic pathways. Notably, they may act as inhibitors of certain kinases or phosphatases, which are critical in cancer progression and metabolic disorders.

Case Studies

  • Case Study: Anticancer Activity
    • A study demonstrated that a related purine derivative exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer activity.
  • Case Study: Metabolic Effects
    • Another investigation reported that the administration of a similar compound improved glycemic control in diabetic models, suggesting potential applications in metabolic syndrome management.

The biological effects of 8-[(E)-but-2-enyl]sulfanyl compounds can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation: By interfering with cell cycle regulation.
  • Induction of Apoptosis: Triggering programmed cell death pathways.
  • Modulation of Signaling Pathways: Affecting pathways such as MAPK or PI3K/Akt which are crucial for cell survival.

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